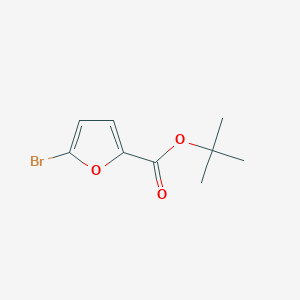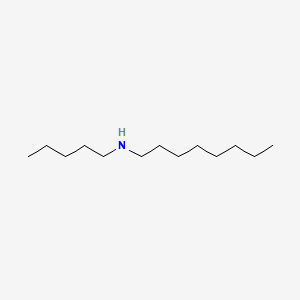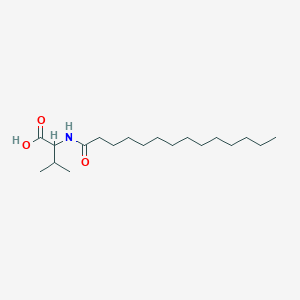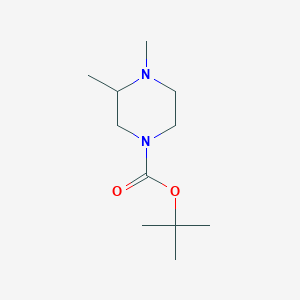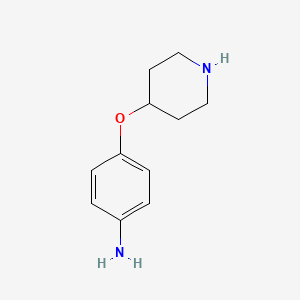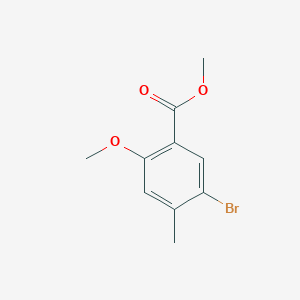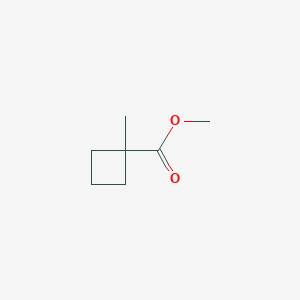
Methyl 1-methylcyclobutane-1-carboxylate
描述
Methyl 1-methylcyclobutane-1-carboxylate: is an organic compound with the molecular formula C7H12O2 . It is a methyl ester derivative of 1-methylcyclobutanecarboxylic acid. This compound is characterized by a cyclobutane ring with a methyl group and a carboxylate ester group attached to it. It is commonly used in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions:
- From Methyl Cyclobutanecarboxylate and Iodomethane:
- Equation:
Methyl cyclobutanecarboxylate+Iodomethane→Methyl 1-methylcyclobutane-1-carboxylate
Reaction: Methyl cyclobutanecarboxylate reacts with iodomethane in the presence of a base such as sodium hydride.
Conditions: The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of iodomethane.
Industrial Production Methods:
- The industrial production of this compound often involves the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization.
化学反应分析
Types of Reactions:
-
Oxidation:
- Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Conditions: Typically carried out in an acidic medium.
- Products: Oxidation of the methyl group can lead to the formation of carboxylic acids.
-
Reduction:
- Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Conditions: Usually performed in an inert solvent like ether.
- Products: Reduction of the ester group can yield alcohols.
-
Substitution:
- Reagents: Nucleophiles like hydroxide ions (OH-) or amines.
- Conditions: Carried out in polar solvents under mild heating.
- Products: Substitution reactions can replace the ester group with other functional groups.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving cyclobutane derivatives.
Biology and Medicine:
- Investigated for potential pharmacological properties.
- Used in the synthesis of biologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins.
作用机制
The mechanism of action of methyl 1-methylcyclobutane-1-carboxylate involves its reactivity as an ester. The ester group can undergo hydrolysis, reduction, or substitution reactions, leading to the formation of various products. The molecular targets and pathways depend on the specific reactions it undergoes and the context in which it is used.
相似化合物的比较
-
Methyl cyclobutanecarboxylate:
- Lacks the additional methyl group on the cyclobutane ring.
- Used in similar synthetic applications but with different reactivity.
-
Ethyl 1-methylcyclobutane-1-carboxylate:
- Has an ethyl ester group instead of a methyl ester group.
- Exhibits slightly different physical and chemical properties.
Uniqueness:
- Methyl 1-methylcyclobutane-1-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester group on the cyclobutane ring, which influences its reactivity and applications in synthesis.
属性
IUPAC Name |
methyl 1-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(4-3-5-7)6(8)9-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHPNCYVVJDMOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602823 | |
| Record name | Methyl 1-methylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75621-39-5 | |
| Record name | Methyl 1-methylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

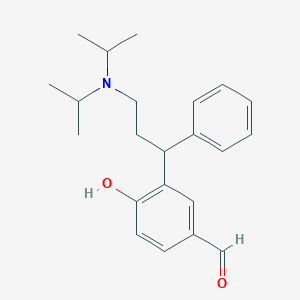
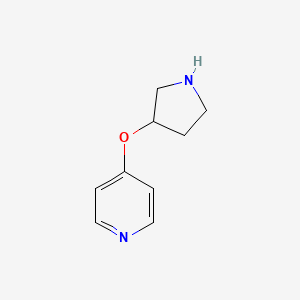
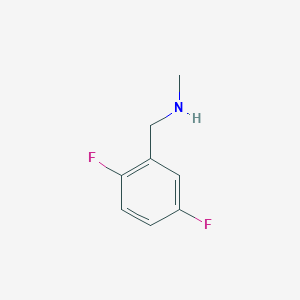
![N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1603671.png)
